For instance, (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an N-substituted regioisomer of besifloxacin, features an azepane ring directly linked to the core quinolone structure. [] This compound highlights the potential of incorporating azepane rings into existing pharmaceutical scaffolds to explore new pharmacological properties.
tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is an organic compound characterized by the molecular formula . This compound is a derivative of azetidine and azepane, featuring a unique combination of a four-membered nitrogen-containing ring and a seven-membered nitrogen-containing ring. It serves as an important building block in organic synthesis and medicinal chemistry due to its versatile structural features and reactivity.
This compound is classified under the category of heterocyclic compounds, specifically those containing both azetidine and azepane rings. Its synthesis and applications are significant in the fields of organic chemistry and pharmaceutical development, where it can be utilized as an intermediate for creating more complex molecules .
The synthesis of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate typically involves a nucleophilic substitution reaction. The general synthetic route includes:
The molecular structure of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate can be represented as follows:
Spectroscopic data such as NMR can provide insights into the specific environments of hydrogen atoms within the molecule, aiding in confirming its structure .
tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is involved in several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide solvent |
The mechanism of action for tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate involves its interaction with various biological targets. The unique structure allows for:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate finds applications in various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and practical applications in science, underscoring its significance in ongoing research and development efforts.
Azetidine-containing scaffolds have emerged as privileged structures in modern medicinal chemistry due to their unique combination of conformational constraint, three-dimensionality, and favorable physicochemical properties. The saturated four-membered ring system imposes significant ring strain (approximately 25-27 kcal/mol), which enhances binding affinity through entropy reduction upon target engagement. This structural rigidity differentiates azetidines from larger cyclic amines like piperidines or pyrrolidines, enabling precise spatial orientation of pharmacophores while maintaining metabolic stability superior to acyclic counterparts [2] [5] [6].
The introduction of polar functional groups at the 3-position of the azetidine ring significantly modulates molecular properties critical for drug-likeness. For instance, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (C~9~H~17~NO~3~) serves as a versatile precursor to hydrophilic derivatives, enhancing aqueous solubility of drug candidates through hydrogen bonding capacity. Similarly, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (C~9~H~18~N~2~O~2~, MW 186.25) provides a primary amine handle for amide bond formation or structural diversification, enabling rapid generation of structure-activity relationships (SAR) [2] [4]. The strategic incorporation of azetidine rings has demonstrated improved pharmacokinetic profiles in multiple therapeutic classes, including kinase inhibitors, GPCR modulators, and antibiotics, primarily through reduced clearance and increased membrane permeability compared to piperazine-based analogs.
Table 1: Functionalized Azetidine Building Blocks in Drug Discovery
Compound Name | Molecular Formula | Molecular Weight | Key Functional Group | Structural Role |
---|---|---|---|---|
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C~9~H~17~NO~3~ | 187.24 | Hydroxymethyl | Solubility enhancer |
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | C~9~H~18~N~2~O~2~ | 186.25 | Aminomethyl | Amide coupling site |
tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | C~11~H~21~NO~3~ | 215.29 | Tertiary alcohol | Steric modulation |
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate | C~9~H~14~N~2~O~4~ | 214.22 | Nitromethylene | Michael acceptor precursor |
The target compound tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate exemplifies sophisticated scaffold engineering by combining two nitrogen-containing heterocycles: a strained azetidine ring and a seven-membered azepane system. This bifunctional architecture (C~14~H~26~N~2~O~2~) creates molecular complexity with controlled vectors for derivatization – the azetidine nitrogen is protected as a Boc-carbamate while the secondary amine in the azepane ring remains available for further modification [1]. The resulting spatial arrangement facilitates simultaneous interaction with complementary binding pockets in biological targets, particularly in protease inhibitors and allosteric modulators where extended topology is advantageous.
The tert-butoxycarbonyl (Boc) group serves as an indispensable protective strategy in the synthesis of azetidine derivatives due to its orthogonal stability profile, crystallinity-inducing properties, and selective deprotection characteristics. This protecting group exhibits exceptional compatibility with azetidine ring systems, preventing N-alkylation or oxidation during transformations of other functional groups while maintaining the ring's structural integrity [7]. The electron-withdrawing nature of the Boc group (π = 3.64) moderately reduces the basicity of adjacent nitrogens, minimizing unwanted protonation or side reactions during nucleophilic substitutions.
The synthetic utility of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone, C~8~H~13~NO~3~, CAS 398489-26-4) as a key intermediate cannot be overstated. This carbonyl-activated scaffold undergoes diverse nucleophilic additions at the 3-position, enabling efficient construction of complex azetidine architectures [7]. For example:
Table 2: Synthesis Routes Using N-Boc-3-Azetidinone Precursor
Reaction Type | Reagent | Product | Yield (%) | Reference |
---|---|---|---|---|
Grignard Addition | MeMgBr | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 78-87 | [7] |
Nucleophilic Conjugate Addition | Azepane | tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate | Not specified | [1] |
Sulfonate Activation | CH~3~SO~2~Cl | tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | Not specified | [5] |
The synthesis of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (91% purity, CAS: see [1]) demonstrates advanced protecting group strategy in practice. This compound is synthesized through nucleophilic addition of azepane to an activated azetidine precursor – likely N-Boc-3-aminomethylazetidine or a carbonyl equivalent – followed by purification under controlled conditions (cold-chain transportation recommended). The Boc group ensures chemoselectivity during this C-N bond formation while preventing dialkylation of the azepane nitrogen. This protection is crucial given the compound's structural complexity featuring two differentially protected amines: the Boc-shielded azetidine nitrogen and the secondary amine within the azepane ring [1] [3].
Deprotection of the Boc group occurs under mildly acidic conditions (e.g., TFA in DCM or HCl in dioxane) that leave the azepane ring intact, demonstrating the protecting group's orthogonality. This controlled deprotection enables sequential functionalization – a critical advantage in structure-activity relationship (SAR) exploration for drug discovery programs. The crystalline nature of Boc-protected intermediates like tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate facilitates purification to pharmaceutical-grade purity (>91%), addressing a significant challenge in azetidine chemistry where conformational flexibility often compromises crystallinity [1] [7].
Table 3: Comparative Analysis of Boc Protection in Azetidine Derivatives
Parameter | tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate | tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate |
---|---|---|---|
Molecular Formula | C~14~H~26~N~2~O~2~ | C~13~H~24~N~2~O~2~ | C~9~H~18~N~2~O~2~ |
Molecular Weight | Not specified (InChI: C~14~H~26~N~2~O~2~) | 240.34 | 186.25 |
Nitrogen Protection | Boc on azetidine N | Boc on azetidine N | Boc on azetidine N |
Reactive Site | Azepane secondary amine | Piperidine secondary amine | Primary amine |
Storage Conditions | Not specified | 2-8°C, dark, sealed | Room temp, inert atm, dark |
Purity Specification | 91% | Not specified | Not specified |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: